5-(Trifluoromethyl)furan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4F3NO |
|---|---|
Molecular Weight |
151.09 g/mol |
IUPAC Name |
5-(trifluoromethyl)furan-2-amine |
InChI |
InChI=1S/C5H4F3NO/c6-5(7,8)3-1-2-4(9)10-3/h1-2H,9H2 |
InChI Key |
VRBQHWKZFKWOPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Trifluoromethyl Furan 2 Amine
Direct Synthetic Routes to Trifluoromethylated Furans
Direct methods for the synthesis of trifluoromethylated furans involve the construction of the furan (B31954) ring with the trifluoromethyl group already incorporated into one of the precursors. These approaches are often designed for efficiency and atom economy.
Cascade Cyclization and Annulation Strategies
Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient pathway to complex molecules like trifluoromethylated furans from simple starting materials in a single operation. A powerful cascade approach utilizes trifluoroacetic anhydride (B1165640) for the expeditious synthesis of these compounds. nih.gov This method is noted for its operational simplicity and broad substrate scope. nih.gov
Other strategies include the visible-light-driven regioselective cascade cyclization of vinyl sulfoxonium ylides with azides. researchgate.net Copper-catalyzed cascade reactions have also been developed, such as the reaction between enaminones and N-tosylhydrazones, which yields highly functionalized trifluoromethyl 2H-furans. rsc.org This particular method is stereoselective, producing 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives with a quaternary stereogenic center as single diastereomers. rsc.org Furthermore, electrochemical methods can facilitate multicomponent cascade annulation reactions to produce complex heterocyclic structures. rsc.org
Metal-Catalyzed Approaches (e.g., Cu-catalyzed reactions)
Transition-metal catalysis is a cornerstone in the synthesis of trifluoromethylated heterocycles. researchgate.netbeilstein-journals.org Copper, in particular, has been extensively used due to its low cost and high efficiency in mediating trifluoromethylation reactions. researchgate.netbeilstein-journals.org
A notable copper-catalyzed method involves a cascade cyclic reaction of enaminones with N-tosylhydrazones to afford 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives. rsc.orgresearchgate.net This process is significant as it directly installs an amino group, a key feature of the target compound class. rsc.orgresearchgate.net The reaction proceeds through a proposed amino-cyclopropane intermediate and tolerates a wide array of functional groups. rsc.org Copper-catalyzed methods are also used for the oxytrifluoromethylation of o-vinyl-N-alkylamides and the carbotrifluoromethylation of alkynes, leading to various trifluoromethylated heterocycles. researchgate.netrsc.org
Beyond copper, other metals like gold and palladium are also employed. Gold catalysts are effective in the cycloisomerization of 2-alkynylcycloalk-2-enols and the domino cyclization-alkynylation of allenic ketones to produce substituted furans. organic-chemistry.orgepfl.ch Palladium catalysts are used in the one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides. researchgate.net
| Catalyst System | Reactants | Product Type | Yield | Reference |
| Cu(I) salt | Enaminones, N-tosylhydrazones | 2-amino-3-trifluoromethyl-substituted 2H-furans | High | rsc.orgresearchgate.net |
| PdCl₂(CH₃CN)₂ / CuCl₂ | 1,3-Dicarbonyl compounds, Alkenyl bromides | Functionalized furans | Up to 94% | researchgate.net |
| Au(I) / TIPS-EBX | Furan derivatives | C2-alkynylated furans | 45-71% | epfl.ch |
| AgNTf₂ | Trifluoromethyl propynols, Phenols | Trifluoroethylated benzofurans | Moderate to good | researchgate.net |
Metal-Free Catalytic Methods in Furan Synthesis
To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes have been developed. A highly efficient transition-metal-free method for synthesizing multisubstituted trifluoromethylated furans is the tributylphosphine (B147548) (PBu₃)-mediated tandem reaction of β-trifluoromethyl α,β-enones and acyl chlorides. bohrium.comorganic-chemistry.org This reaction proceeds via a sequence of nucleophilic addition, O-acylation, and an intramolecular Wittig reaction. thieme-connect.comorganic-chemistry.org The process is notable for its mild conditions and high yields, ranging from 64% to 90%. organic-chemistry.org
| Phosphine | Base | Solvent | Outcome | Reference |
| Triphenylphosphine | Triethylamine | Dichloromethane | Initial test conditions | bohrium.com |
| Tributylphosphine | Triethylamine | Tetrahydrofuran | Optimal Conditions | bohrium.comorganic-chemistry.org |
Other metal-free approaches include base-catalyzed reactions of α-hydroxy ketones and cyano compounds to create tetrasubstituted furans, which enhances atomic economy by avoiding pre-functionalization of substrates. mdpi.comresearchgate.net Additionally, visible-light-induced [4+1] cyclization-aromatization of acylsilanes and α,β-unsaturated ketones provides a direct route to furans without any catalyst or additive. chinesechemsoc.org
Regioselective Synthesis of Substituted Furan Derivatives
Controlling the position of substituents on the furan ring, or regioselectivity, is crucial for synthesizing specific isomers like 5-(Trifluoromethyl)furan-2-amine. Several methods offer high regioselectivity. For instance, a gold-catalyzed direct C-H alkynylation of furans using TIPS-EBX as the alkynylating agent is highly selective for the C2 position. epfl.ch
The synthesis of 4-trifluoromethylfuran-3-carboxylate derivatives has been achieved in moderate yields (44–57%) from the reaction of sulfur ylides with ethyl 4,4,4-trifluorobut-2-ynoate. rsc.org Solvent and temperature have been shown to play a critical role in the regioselective formation of different furan derivatives in other systems. rsc.org Base-promoted domino reactions of β-keto compounds with vinyl dichlorides also enable the regioselective formation of 2,3-disubstituted and 2,3,5-trisubstituted furans. organic-chemistry.org A simple and regiospecific synthesis of 4-alkoxy(amino)-2-trifluoromethyl pyrroles from 5-azido-4-alkoxy(amino)-1,1,1-trifluoro-pent-3-en-2-ones has also been described, highlighting methods for regiocontrol in related five-membered heterocycles. bohrium.com
Indirect Synthesis via Precursor Functionalization
An alternative to building the furan ring from scratch is to start with a furan already containing the trifluoromethyl group and then modify other positions on the ring. This approach is particularly relevant for the synthesis of this compound. A key strategy involves the synthesis of 2-nitro-5-(trifluoromethyl)furan, which serves as a direct precursor. The nitro group at the 2-position can then be chemically reduced to the desired amine group using standard reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride, to yield this compound. The synthesis of the nitro precursor itself typically involves the nitration of a 5-(trifluoromethyl)furan derivative, a reaction that requires careful control of conditions to ensure regioselectivity at the C2 position.
Derivatization of Furan-2,3-diones
Furan-2,3-diones are versatile precursors for creating substituted furans. Research has shown that 5-(het)aryl-4-(trifluoromethyl)furan-2,3-diones can undergo recyclization when treated with aromatic amines. bohrium.com This type of reaction opens up pathways to various furan derivatives by restructuring the dione (B5365651) ring system to incorporate an amine functionality, demonstrating the utility of furan-diones as starting materials for complex furan-based targets.
Utilization of Trifluoroacetic Anhydride as a Trifluoromethyl Source
Trifluoroacetic anhydride (TFAA) serves as a potent and versatile reagent for introducing the trifluoromethyl group into organic molecules. chembk.comacs.org Its high reactivity stems from the two strongly electron-withdrawing trifluoromethyl groups, making it an effective acylating agent. chembk.com In the context of furan chemistry, TFAA can be employed in cyclization reactions to form the furan ring itself, concurrently incorporating the trifluoromethyl moiety.
The following table summarizes the use of TFAA in the synthesis of trifluoromethyl-substituted furans from various cyclic keto amides:
| Starting Material (Cyclic Keto Amide) | Product (Furan) | Yield (%) |
| γ-keto amide 14 | Furan 41 | High |
| Cyclic keto amide 42 | Furan 46 | High |
| Cyclic keto amide 43 | Furan 48 | High |
| Cyclic keto amide 44 | Furan 50 | High |
| Cyclic keto amide 45 | Furan 52 | High |
| Data adapted from a study on the cyclization of γ-keto amides using TFAA. acs.org |
Strategies for Introducing the Amine Functionality
The introduction of an amine group onto the furan ring is a critical step in the synthesis of this compound. Several methodologies can be employed, with reductive amination being a prominent approach. mdpi.com This method typically involves the reaction of a furan-based aldehyde or ketone with an amine source, such as ammonia, in the presence of a reducing agent. mdpi.comresearchgate.net
The synthesis of furan-derived primary amines can be achieved through a one-reactor, two-step process starting from furfural. researchgate.net This involves an initial aldol (B89426) condensation followed by reductive amination. researchgate.net Catalysts play a crucial role in these transformations, with noble metal catalysts like Ru/C showing high effectiveness for both the reductive amination and the hydrogenation of any carbon-carbon double bonds. researchgate.net
Another powerful strategy for amination is biocatalysis. Robust transaminases have been identified that can facilitate the amination of furan aldehydes with high activity and broad substrate specificity. nih.gov This enzymatic approach offers a green and scalable alternative to traditional chemical methods. nih.gov For instance, a one-pot, two-step enzymatic cascade can be used to synthesize 2,5-bis(aminomethyl)furan (B21128) (BAMF) from 5-hydroxymethylfurfural (B1680220) (HMF), achieving high yields. nih.gov
The table below outlines different strategies for introducing amine functionality into furan rings:
| Starting Material | Reagents/Catalyst | Product | Key Features |
| Furan aldehydes/ketones | NH₃, H₂, Catalyst (e.g., Ru/C) | Furan amines | Reductive amination. mdpi.comresearchgate.net |
| Furan aldehydes | Transaminase (e.g., SMTA) | Furan amines | Biocatalytic amination. nih.gov |
| 2,5-Diformylfuran (DFF) | NH₃, Ni-Raney catalyst | 2,5-Bis(aminomethyl)furan (BAF) | Direct reductive amination. scirp.org |
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and enhance sustainability. The synthesis of this compound is no exception, with research focusing on solvent-free conditions, microwave assistance, and maximizing atom economy.
Solvent-Free and Microwave-Assisted Protocols
Solvent-free and microwave-assisted organic synthesis (MAOS) have emerged as key green chemistry techniques. researchgate.netscilit.com These methods often lead to shorter reaction times, higher yields, and reduced waste generation compared to conventional heating methods. nih.govcem.com
Microwave irradiation has been successfully applied to the synthesis of various furan derivatives. scilit.comcem.com For example, the synthesis of furopyrimidines, furocoumarins, and furopyranones has been achieved through one-pot, solvent-free condensation reactions on montmorillonite (B579905) K10 clay under microwave irradiation. researchgate.net Similarly, the Claisen-Schmidt reaction to produce chalcones containing a benzodifuran core has been efficiently carried out under solvent-free microwave conditions. scilit.com The use of solid supports like basic alumina (B75360) in conjunction with microwave irradiation can further enhance reaction efficiency and simplify product purification. cem.com
Atom Economy and Efficiency in Syntheses
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Syntheses with high atom economy are inherently more sustainable as they generate less waste.
In the context of synthesizing furan amines, catalytic reductive amination represents a highly atom-economical approach, with water being the main byproduct. mdpi.com Enzymatic cascade reactions also demonstrate excellent atom economy. For instance, the synthesis of D-2-aminobutyric acid from L-threonine using a tri-enzymatic system results in carbon dioxide and water as the only by-products. nih.gov
The development of one-pot, multi-component reactions is another strategy to improve efficiency and atom economy. bohrium.com These reactions allow for the construction of complex molecules from simple starting materials in a single step, minimizing the need for isolation and purification of intermediates.
Optimization of Reaction Conditions and Scalability for Research Applications
The transition from a laboratory-scale synthesis to a larger, more practical scale for research applications requires careful optimization of reaction conditions. This includes factors such as catalyst selection, solvent choice, temperature, and reaction time.
For the synthesis of trifluoromethyl-substituted furans, the choice of the acylating agent and reaction conditions is critical. While TFAA is effective, its use in excess can be a drawback for large-scale synthesis. acs.orggoogle.com Alternative trifluoromethylating agents and catalytic methods are continuously being explored.
The scalability of amination reactions is also a key consideration. Continuous-flow synthesis offers a promising alternative to traditional batch processes, providing better control over reaction parameters, improved safety, and often higher yields. acs.org For instance, a multistep continuous-flow procedure for the synthesis of 2,5-diaryl furans has been developed, demonstrating the potential for scalable production. acs.org The development of practical and scalable procedures for key building blocks is essential for their application in large-scale production of valuable compounds like kinase inhibitors. acs.org
The following table highlights key considerations for optimizing and scaling up the synthesis of substituted furans:
| Parameter | Optimization Strategy | Rationale |
| Catalyst | Screening of different catalysts (e.g., noble metals, biocatalysts) | To improve yield, selectivity, and turnover number. mdpi.comresearchgate.netnih.gov |
| Solvent | Use of green solvents or solvent-free conditions | To reduce environmental impact and simplify workup. researchgate.netscilit.comcem.com |
| Reaction Time | Microwave-assisted synthesis, flow chemistry | To accelerate reactions and increase throughput. nih.govcem.comacs.org |
| Scalability | Development of continuous-flow processes | For safer, more efficient, and scalable production. acs.orgacs.org |
| Purification | Solid-phase synthesis, crystallization | To simplify purification and improve product purity. smolecule.com |
Reactivity and Mechanistic Investigations of 5 Trifluoromethyl Furan 2 Amine
Electrophilic Aromatic Substitution (EAS) on the Furan (B31954) Ring
The furan ring is inherently electron-rich compared to benzene (B151609), making it highly susceptible to electrophilic aromatic substitution (EAS). pearson.comchemicalbook.com The rate and regioselectivity of these reactions on 5-(Trifluoromethyl)furan-2-amine are profoundly controlled by the combined electronic influence of the amine and trifluoromethyl substituents.
The regiochemical outcome of EAS reactions on the furan ring is determined by the ability of the substituents to stabilize the positively charged intermediate (the arenium ion) formed during the reaction.
Amine Group (-NH₂): Located at the C2 position, the amine group is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the furan ring, particularly at the C3 and C5 positions (ortho and para positions, respectively). This makes the ring much more reactive towards electrophiles than unsubstituted furan. researchgate.netresearchgate.net
The combined influence of these two groups results in a strong and unified directing effect. The activating, ortho-directing nature of the amine group and the deactivating, meta-directing nature of the trifluoromethyl group both favor electrophilic attack at the C3 position. The C4 position is electronically disfavored by both substituents. Therefore, electrophilic substitution on this compound is expected to occur with high regioselectivity at the C3 position.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence | Favored Position for Attack |
|---|---|---|---|---|---|
| -NH₂ | C2 | +R, -I (Resonance Dominates) | Strongly Activating | Ortho, Para | C3, C5 |
| -CF₃ | C5 | -I (Strong Inductive) | Strongly Deactivating | Meta | C3 |
| Combined Effect | Strongly Favors C3 |
The mechanism for site-selective functionalization at the C3 position follows the general pathway for electrophilic aromatic substitution. pearson.com The reaction proceeds via a two-step addition-elimination mechanism.
Formation of the Sigma Complex (Arenium Ion): An electrophile (E⁺) attacks the electron-rich furan ring at the C3 position, breaking the aromatic system and forming a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. The stability of this intermediate is crucial for determining the reaction's regioselectivity. Attack at C3 allows the positive charge to be delocalized effectively, with significant contribution from a resonance structure where the lone pair of the amine group's nitrogen atom helps to stabilize the charge.
Deprotonation and Aromatization: A base present in the reaction mixture removes a proton from the C3 carbon, restoring the aromaticity of the furan ring and yielding the final substituted product.
Due to the strong activation by the amine group, these EAS reactions can often proceed under milder conditions than those required for less activated aromatic systems. pearson.com
Nucleophilic Reactivity of the Amine Moiety
The primary amine group at the C2 position possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uk This allows this compound to participate in a variety of reactions where the amine function acts as the reactive center.
As a nucleophile, the amine group can react with a range of electrophilic compounds. These reactions, often referred to as N-alkylation or N-acylation, lead to the formation of secondary or tertiary amines and amides, respectively.
N-Alkylation: Reaction with alkyl halides (R-X) can produce mono- or di-alkylated products. However, these reactions can sometimes lead to mixtures of products due to the increasing nucleophilicity of the resulting secondary amine, which can compete with the starting primary amine for the alkylating agent. libretexts.org
N-Acylation: Reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) is typically a more controlled process, leading to the formation of stable amide derivatives. This reaction is often highly efficient. chemguide.co.uk
Sandmeyer-type Reactions: Aromatic primary amines can be converted to diazonium salts, which are versatile intermediates for introducing a wide variety of functional groups. mnstate.edu This would involve treating this compound with nitrous acid (generated from NaNO₂ and a strong acid) to form a furan-diazonium salt. This intermediate could then be subjected to reactions with nucleophiles such as CuCN, CuBr, or H₂O to introduce cyano, bromo, or hydroxyl groups, respectively, in place of the original amine group.
Table 2: Scope of Amination Reactions
| Reaction Type | Electrophilic Reagent | Product Class | General Notes |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amines | Can lead to polyalkylation. libretexts.org |
| N-Acylation | Acyl Chlorides (RCOCl), Acid Anhydrides | Amides | Generally high-yielding and selective. chemguide.co.uk |
| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salts | Versatile intermediate for further functionalization. mnstate.edu |
Primary amines readily react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate yields the imine. libretexts.org
The formation of imines from this compound would proceed by reacting it with an appropriate aldehyde or ketone. The rate of this reaction is typically maximal at a mildly acidic pH (around 4-5). masterorganicchemistry.com The resulting imines contain a C=N double bond and are important intermediates in organic synthesis. For example, they can be reduced to form secondary amines or be attacked by nucleophiles.
Table 3: Imine Formation from this compound
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product | Key Intermediate |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | N-(furan-2-yl)methanimine derivative | Carbinolamine |
| Ketone (R-CO-R') | N-(furan-2-yl)ethanimine derivative |
Cycloaddition Reactions Involving the Furan Diene System
The furan ring can function as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder reaction. acs.org This allows for the construction of complex bicyclic structures. The reactivity of the furan diene system in this compound is significantly modulated by its substituents.
In a normal electron-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. The presence of the electron-donating amine group at C2 increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan system, making it more reactive towards electron-deficient dienophiles like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate. acs.org
Table 4: Potential Cycloaddition Reactions
| Reaction Type | Role of Furan Derivative | Potential Reaction Partner (Dienophile) | Expected Product Type |
|---|---|---|---|
| [4+2] Diels-Alder Cycloaddition | 4π Diene | Electron-deficient alkenes/alkynes (e.g., maleic anhydride, acrylates) | 7-Oxabicyclo[2.2.1]heptene derivatives |
Diels-Alder Reactions and Formation of Fused Heterocycles
The furan ring, despite its aromatic character, can function as a diene in Diels-Alder [4+2] cycloaddition reactions, providing a pathway to complex oxygen-containing bicyclic structures. youtube.comnih.gov The reactivity of the furan core in this compound is significantly modulated by its substituents. The trifluoromethyl group (-CF3), being strongly electron-withdrawing, reduces the electron density of the diene system, which generally decreases its reactivity in normal-electron-demand Diels-Alder reactions. Conversely, the amino group (-NH2) is a strong electron-donating group, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, potentially enhancing its reactivity towards electron-poor dienophiles. nih.gov
The interplay of these opposing electronic effects determines the feasibility and outcome of cycloaddition reactions. Diels-Alder reactions involving furan derivatives often require harsh conditions, such as high temperatures or the use of Lewis acid catalysts, to overcome the energy barrier associated with the temporary disruption of the furan's aromaticity. nih.gov For instance, the cycloaddition of furan derivatives with dienophiles like maleimides can lead to the formation of oxabicycloheptene adducts. These adducts are valuable intermediates in the synthesis of a variety of fused heterocyclic compounds. airo.co.in Subsequent acid-catalyzed dehydration or other transformations of the initial adducts can lead to the formation of substituted aromatic systems.
Research on related fluorinated furanones has shown that they react with reactive dienes to form diastereomeric adducts. researchgate.net Similarly, the reaction of this compound with potent dienophiles is expected to yield corresponding cycloadducts, which can serve as precursors for fused nitrogen- and oxygen-containing heterocycles, such as derivatives of phthalazines or pyrazoles. rsc.org The generation of reactive intermediates like benzynes in the presence of furans is another established method for creating fused aromatic rings, such as naphthalene derivatives, through a Diels-Alder/aromatization sequence. acs.org
Table 1: Representative Diels-Alder Reactions with Furan Derivatives
| Furan Derivative | Dienophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Furan | Maleic Anhydride | Heat | Exo/Endo cycloadduct | youtube.com |
| 2,5-Bis(hydroxymethyl)furan | N-Phenylmaleimide | Heat | Oxabicycloheptene derivative | nih.gov |
| Furan | ortho-SF5-Benzyne | Lithiation/elimination | Naphthalene precursor | acs.org |
Pericyclic Reactions and Stereochemical Considerations
The Diels-Alder reaction is a concerted pericyclic reaction, and its stereochemical outcome is a critical aspect of its synthetic utility. The reaction is typically stereospecific, meaning the stereochemistry of the reactants is transferred to the product. For the reaction of this compound, several stereochemical factors must be considered.
One of the primary considerations is the endo/exo selectivity of the cycloaddition. In many Diels-Alder reactions involving cyclic dienes, the endo product is kinetically favored due to secondary orbital interactions between the diene and the dienophile. However, for reactions involving furans, the exo adduct is often the thermodynamically more stable product and can be favored, particularly in intramolecular reactions or under reversible conditions. youtube.com In an intramolecular Diels-Alder reaction involving a furan tethered to a dienophile, the conformational constraints of the tether can override the typical electronic preferences, leading to the formation of the exo product as the major or sole isomer. youtube.com
The regioselectivity is also a key factor when an unsymmetrical furan, such as this compound, reacts with an unsymmetrical dienophile. The directing effects of the electron-donating amino group and the electron-withdrawing trifluoromethyl group will influence the orientation of the dienophile's approach. Computational studies are often employed to predict the most likely regioisomeric outcome based on the calculated energies of the transition states.
Furthermore, the presence of the amino group introduces the possibility of diastereoselectivity if the amine is chiral or if it directs the approach of a chiral dienophile. The stereochemical control in these reactions is paramount for the synthesis of enantiomerically pure compounds, which is crucial in medicinal chemistry.
Transformations of the Trifluoromethyl Group and Furan Ring
The trifluoromethyl group and the furan ring in this compound both possess unique reactivities that allow for a range of chemical transformations.
Trifluoromethyl Group Transformations: The -CF3 group is known for its high stability and is generally robust under many reaction conditions. wikipedia.org This stability is a key reason for its incorporation into pharmaceuticals. However, selective C-F bond transformations are possible under specific, often mild, conditions. Methods have been developed for the selective transformation of aromatic trifluoromethyl groups, which could potentially be applied to furan systems. These transformations can convert the -CF3 group into other functionalities, significantly expanding the synthetic utility of the parent molecule.
Furan Ring Transformations: The furan ring is susceptible to various transformations, most notably ring-opening reactions. These reactions are typically catalyzed by acids or oxidizing agents and can lead to the formation of valuable acyclic dicarbonyl compounds. rsc.orgmdpi.com For example, acid-catalyzed hydrolysis of the furan ring in furfuryl alcohol derivatives can yield levulinic acid. mdpi.com In the context of this compound, acid-catalyzed ring-opening could provide access to 1,4-dicarbonyl compounds bearing both an amino and a trifluoromethyl group. osi.lvdntb.gov.ua Such structures are versatile building blocks for the synthesis of other heterocyclic systems like pyrroles or pyridazines. Ring-opening can also be a key step in cascade sequences that lead to more complex polycyclic structures. researchgate.netnih.gov
Table 2: Potential Transformations of the Functional Groups
| Functional Group | Reaction Type | Reagents/Conditions | Potential Product | Reference |
|---|---|---|---|---|
| Furan Ring | Ring Opening | Acid (e.g., HCl, H2SO4), Water | 1,4-Dicarbonyl compound | mdpi.comosi.lv |
| Furan Ring | Cyclization/Annulation | Diazo compounds, Metal catalyst | Fused heterocycles | researchgate.net |
| Trifluoromethyl Group | C-F Activation/Arylation | Boron tribromide, Hydrosilanes | Di- or monofluorinated derivatives |
Cascade Reactions and Multicomponent Methodologies
Cascade reactions and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and saving resources. nih.gov this compound is a promising substrate for such processes due to its multiple reactive sites.
Cascade Reactions: A cascade reaction involves two or more sequential transformations where the product of the first reaction becomes the substrate for the next, all occurring in the same pot without the isolation of intermediates. nih.gov Copper-catalyzed cascade reactions between enaminones and N-tosylhydrazones have been developed for the stereoselective synthesis of highly functionalized trifluoromethyl-substituted 2H-furan-amines. rsc.orgresearchgate.net These reactions proceed through a proposed amino-cyclopropane intermediate. rsc.org Similarly, this compound could participate in cascade sequences initiated by C-H activation, annulation, or cycloaddition, leading to the rapid assembly of fused heterocyclic systems. researchgate.netresearchgate.net For example, a [4+1] annulation strategy can provide access to N-heterocycle-fused furans. researchgate.net
Multicomponent Methodologies: MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that contains significant portions of all the initial reactants. nih.gov An emerging example is the Furan-Thiol-Amine (FuTine) multicomponent reaction, which combines a furan-based electrophile with thiol and amine nucleophiles to generate stable pyrrole heterocycles under physiological conditions. bohrium.com The amino group of this compound could serve as the amine component in such a reaction, or the furan ring itself could be modified to act as the electrophile, enabling the one-pot synthesis of complex trifluoromethylated pyrroles. Other MCRs, such as those leading to substituted furan-2-ones, demonstrate the power of these methods in generating diverse heterocyclic libraries from simple starting materials like aromatic amines, aldehydes, and alkynes. nanomaterchem.com
Kinetic and Thermodynamic Studies of Reaction Pathways
Understanding the kinetics and thermodynamics of reaction pathways is fundamental to controlling reaction outcomes and optimizing conditions. For reactions involving this compound, both experimental and computational studies can provide crucial insights.
Kinetic Studies: The rates of chemical reactions involving furan derivatives are often studied to elucidate reaction mechanisms. For example, the kinetics of the reactions of hydroxyl (OH) radicals with furan and its alkylated derivatives have been investigated over wide temperature and pressure ranges using techniques like laser flash photolysis and laser-induced fluorescence. nih.govwhiterose.ac.ukresearchgate.net These studies show a negative temperature dependence, indicating that addition reactions to the furan ring dominate at lower temperatures relevant to atmospheric chemistry and low-temperature combustion. nih.govwhiterose.ac.uk The presence of the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the furan ring would significantly alter the rate constants of such reactions compared to simple furans. Computational chemistry, using methods like transition state theory and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, can be used to calculate temperature- and pressure-dependent rate constants for various reaction channels, including addition, abstraction, and dissociation. mdpi.comnih.gov
Thermodynamic Studies: Thermodynamic data, such as the enthalpy of formation and combustion, provide information on the stability of molecules. researchgate.net These properties have been determined for related compounds like 5-(nitrophenyl)furan-2-carbaldehyde isomers using techniques such as bomb calorimetry and Knudsen's effusion method to measure vapor pressure. nih.gov Such data are essential for understanding the energy landscape of a reaction, including the relative stabilities of reactants, intermediates, and products. For this compound, determining these thermodynamic properties would aid in predicting the feasibility of various transformations and the position of chemical equilibria. The combination of kinetic and thermodynamic studies allows for the construction of detailed potential energy surfaces, which map out the entire course of a reaction and are invaluable for mechanistic investigations. mdpi.com
Derivatization and Functionalization Strategies for 5 Trifluoromethyl Furan 2 Amine Scaffolds
Functionalization at the Amine Nitrogen
Acylation and Alkylation Reactions
The nucleophilic nature of the amine nitrogen readily facilitates acylation and alkylation reactions.
Acylation is a common strategy to introduce amide functionalities. For instance, the reaction of 5-aryl-2-furoyl chlorides with morpholine (B109124) yields the corresponding 4-(5-aryl-2-furoyl)morpholines. pensoft.net This transformation is typically carried out by first converting 5-arylfuran-2-carboxylic acids into their more reactive acyl chloride derivatives. pensoft.net A series of N-aryl-5-aryl-2-furoamides have also been synthesized using liquid-liquid phase transfer catalysis, a method noted for its mild conditions and high yields. jlu.edu.cn
Alkylation introduces alkyl groups onto the amine nitrogen. The reaction of amines with alkyl halides is a fundamental method for C-N bond formation. amazonaws.comwikipedia.org While direct alkylation of primary amines can sometimes lead to mixtures of products, it is a useful route for synthesizing tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org For less reactive amines, catalytic systems can be employed. For example, a method for the selective N-alkylation of poorly nucleophilic amines using alcohols in the presence of catalytic amounts of alkyl halides has been developed, offering an efficient route to mono- or di-alkylated products. rsc.org The use of mixed oxides like Al2O3–OK has also been shown to catalyze the N-alkylation of amines with alkyl halides at room temperature. amazonaws.comresearchgate.net
N-Trifluoromethylation of Amine Derivatives
The introduction of a trifluoromethyl (CF3) group onto the nitrogen atom can profoundly alter the electronic and physical properties of the parent amine. nih.gov This has led to the development of various N-trifluoromethylation methods.
One approach involves the use of hypervalent iodine reagents. Togni and coworkers developed such reagents and reported the direct electrophilic trifluoromethylation of nitrogen atoms in heterocycles. nih.gov Another strategy relies on the generation of highly electrophilic thiocarbamoyl fluorides from sources like (Me4N)SCF3, which then react with AgF to produce trifluoromethyl amines. nih.gov More recently, the synthesis of N(CF3)(CF2H) amines has been achieved through a desulfurization-fluorination of N-CF3 thioformamides, a method noted for its broad functional group tolerance. nih.gov
Substitution and Modification of the Furan (B31954) Ring System
The furan ring itself is amenable to various substitution and modification reactions, further expanding the chemical space accessible from the 5-(trifluoromethyl)furan-2-amine scaffold.
Introduction of Halogens and Other Heteroatoms
The introduction of halogens and other heteroatoms onto the furan ring can be achieved through several methods. While direct halogenation of the furan ring in this compound is not extensively detailed in the provided context, related chemistries on furan systems are well-established. For example, N-bromosuccinimide has been used to aromatize 2-benzamido derivatives of dihydrofurans to the corresponding furans, which implies a bromination-dehydrobromination sequence. researchgate.net
Carbon-Carbon Bond Forming Reactions
Creating new carbon-carbon bonds on the furan ring is a powerful tool for building molecular complexity.
Cross-coupling reactions are particularly valuable in this regard. The Buchwald-Hartwig amination , a palladium-catalyzed reaction, is a cornerstone for forming C-N bonds and can be applied to couple amines with aryl halides. wikipedia.orgacsgcipr.orglibretexts.orgyoutube.com This reaction has seen significant development, with various generations of catalysts and ligands enabling the coupling of a wide array of substrates under increasingly mild conditions. wikipedia.org It offers a significant advantage over harsher, classical methods like the Goldberg reaction. wikipedia.org
The Ullmann condensation is another important cross-coupling reaction, typically using copper catalysts to form C-O, C-S, and C-N bonds with aryl halides. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require high temperatures, modern variations with soluble copper catalysts and ligands have made the conditions milder. wikipedia.org The Goldberg reaction is a specific type of Ullmann condensation for C-N bond formation. wikipedia.org
Construction of Fused and Bridged Heterocyclic Systems
The this compound scaffold can serve as a building block for the synthesis of more elaborate fused and bridged heterocyclic systems.
One strategy involves the cyclization of appropriately functionalized derivatives. For example, N-acylhydrazine carbodithioates can be cyclized to form oxadiazoles (B1248032) in the presence of a weak acid or base. nih.gov The synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives has also been reported, where a thiourea (B124793) moiety is replaced by a tetrazole ring. nih.gov
Furthermore, thermal denitrogenation of N-pentafluoroethylated 4-substituted-5-acyl-1,2,3-triazoles can lead to the formation of trifluoromethylated cyclopenta[c]-isoquinolines and indeno[1,2-c]-isoquinolines through the rearrangement of reactive ketenimine intermediates. nih.govresearchgate.net
Synthesis of Pyrimidine (B1678525), Thiophene (B33073), and Other Fused Derivatives
Pyrimidine Derivatives (Furo[2,3-d]pyrimidines):
A prevalent and effective method for constructing fused pyrimidine rings involves the cyclocondensation of a 2-aminofuran derivative. Specifically, for the this compound scaffold, the synthesis of furo[2,3-d]pyrimidines typically requires the presence of an adjacent cyano group at the C3 position, forming a 2-amino-3-cyanofuran substructure. This intermediate can then undergo reaction with various one-carbon reagents to form the pyrimidine ring.
Common strategies include one-pot, base-catalyzed heterocyclization reactions. researchgate.net For instance, reacting the 2-amino-3-cyanofuran intermediate with isothiocyanates can yield furo[2,3-d]pyrimidine-4-thiones. Similarly, reaction with formamide, formic acid, or triethyl orthoformate can lead to the formation of the corresponding furo[2,3-d]pyrimidin-4-ones. These fused systems are of significant interest as they are key components in compounds designed as kinase inhibitors, such as VEGFR-2 inhibitors. nih.govrsc.org The general synthetic approach allows for the introduction of a wide variety of substituents onto the newly formed pyrimidine ring, depending on the chosen reagent. informahealthcare.com
Table 1: Representative Synthesis of Fused Pyrimidine Derivatives
| Starting Material (Hypothetical) | Reagent | Resulting Fused System | Reference Strategy |
|---|---|---|---|
| 2-Amino-5-(trifluoromethyl)furan-3-carbonitrile | Isothiocyanates (R-NCS) | 2-Substituted-thioxo-furo[2,3-d]pyrimidines | researchgate.net |
| 2-Amino-5-(trifluoromethyl)furan-3-carbonitrile | Formamide | Furo[2,3-d]pyrimidin-4-amine | nih.gov |
| 2-Amino-5-(trifluoromethyl)furan-3-carbonitrile | Triethyl orthoformate | 4-Ethoxy-furo[2,3-d]pyrimidine | researchgate.net |
Thiophene Derivatives:
The transformation of a furan ring into a thiophene ring is a known synthetic strategy, often employed to explore the bioisosteric replacement of oxygen with sulfur. The Paal-Knorr synthesis provides a foundational method for such transformations. wikipedia.org This typically involves treating the furan compound, which can be viewed as a masked 1,4-dicarbonyl equivalent, with a sulfurizing agent.
Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used to drive this conversion. uobaghdad.edu.iqscribd.com The reaction proceeds by sulfurization of the furan ring's dicarbonyl precursor equivalent, leading to the formation of the thiophene ring. wikipedia.org Applying this to this compound would theoretically yield 5-(trifluoromethyl)thiophene-2-amine, a valuable scaffold in its own right. The reaction conditions, however, can be harsh and require careful optimization to ensure compatibility with the trifluoromethyl group.
Intramolecular Cyclizations and Annulations
Intramolecular cyclization offers a powerful method for creating complex, polycyclic systems from suitably functionalized furan derivatives. These reactions rely on tethering a reactive moiety to the core scaffold, typically via the amino group, which then participates in a ring-closing reaction onto the furan ring or a substituent.
A key strategy involves the N-acylation of the this compound with a molecule containing a dienophile, such as an unsaturated bond. nih.gov The resulting amide can then undergo an intramolecular Diels-Alder reaction, where the furan ring acts as the diene. Thermolysis of such precursors can lead to the formation of oxa-bridged cycloadducts, which may then rearrange to form stable bicyclic lactams. nih.gov The inclusion of the amide carbonyl in the tether has been shown to lower the activation energy for the cycloaddition, making the reaction more favorable. nih.gov
Alternatively, intramolecular cyclizations can be promoted under Brønsted or Lewis acid catalysis. nih.govfrontiersin.org For example, an N-acylated furan-2-amine bearing a terminal alkyne or a similar reactive group can be induced to cyclize. rsc.org These methods are advantageous as they often proceed under mild conditions. The formation of oxazinanones from amino acid-derived diazoketones is another relevant strategy, showcasing how a nitrogen-linked functional group can cyclize to form a new six-membered ring. researchgate.net
Table 2: Intramolecular Cyclization Strategies
| Reaction Type | Key Precursor Feature | Resulting Structure | Reference Concept |
|---|---|---|---|
| Intramolecular Diels-Alder | N-acylation with a dienophile-containing tether | Bicyclic lactam (after rearrangement) | nih.gov |
| Acid-Catalyzed Cyclization | N-acylated chain with a terminal alkyne | Fused heterocyclic system | rsc.org |
| Diazoketone Cyclization | N-linked diazoketone derived from an amino acid | Fused oxazinanone | nih.govresearchgate.net |
Regioselective Derivatization Methodologies
The ability to functionalize the this compound scaffold at specific positions is crucial for systematic structure-activity relationship (SAR) studies. The inherent electronic nature of the substituted furan ring dictates the regioselectivity of these derivatization reactions.
The primary methods for regioselective functionalization include electrophilic substitution on the furan ring and acylation of the amino group.
Electrophilic Substitution:
The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution. The preferred sites of attack are the C2 and C5 positions, as the resonance structures of the reaction intermediate show greater charge delocalization. reddit.comquora.com In the case of this compound, the C2 and C5 positions are already substituted.
The directing effects of the existing substituents therefore determine the position of further substitution. The amino group at C2 is a powerful activating group and directs incoming electrophiles to the C3 position (ortho to the amine). The trifluoromethyl group at C5 is a strongly deactivating, meta-directing group. Its influence would also favor substitution at the C3 position. The combined effect of these two groups strongly and selectively directs electrophilic attack to the C3 position of the furan ring. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to occur with high regioselectivity at C3. youtube.com
N-Acylation:
A highly reliable and regioselective derivatization is the functionalization of the amine itself. The amino group is a strong nucleophile and readily reacts with a wide variety of acylating agents to form amides. This N-acylation is a robust method for introducing diverse side chains. tubitak.gov.tr
The reaction can be carried out using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is exceptionally versatile, allowing for the introduction of aliphatic, aromatic, and heterocyclic moieties, significantly expanding the chemical space accessible from the parent amine. Enzymatic methods using aminoacylases are also being explored for selective N-acylation under green conditions. nih.gov
Table 3: Regioselective Derivatization Methodologies
| Derivatization Type | Reagents | Position of Functionalization | Notes |
|---|---|---|---|
| Electrophilic Substitution | Halogens (e.g., NBS, NCS), Nitrating agents | C3-position | Directed by both -NH₂ and -CF₃ groups |
| N-Acylation | Acyl chlorides, Anhydrides, Activated Carboxylic Acids | Amino Group (-NH₂) | Forms a stable amide bond |
Computational and Spectroscopic Approaches for Elucidating Chemical Behavior of 5 Trifluoromethyl Furan 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the properties of molecules without the need for empirical data. These methods provide deep insights into electronic structure, reactivity, and potential energy surfaces.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-(Trifluoromethyl)furan-2-amine, DFT calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can elucidate the distribution of electron density and molecular orbitals. nih.gov
The electronic structure is heavily influenced by the opposing effects of the amino (-NH₂) and trifluoromethyl (-CF₃) groups. The -NH₂ group acts as a π-donor, increasing electron density in the furan (B31954) ring through resonance. Conversely, the -CF₃ group is a powerful σ- and π-acceptor, withdrawing electron density primarily through an inductive effect. nih.govresearchgate.net This push-pull relationship creates a highly polarized molecule. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MESP), which visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In analogous compounds like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the MESP map shows negative potential localized near the heterocyclic nitrogen atoms, indicating sites susceptible to electrophilic attack, while regions near the amino and trifluoromethyl groups show positive and mixed potentials, respectively. nih.gov
Reactivity can be predicted by analyzing various DFT-derived descriptors. The distribution of charges, such as those calculated via Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, further highlighting reactive sites. For instance, the furan oxygen and the amino nitrogen are expected to be nucleophilic centers, while the carbon atom attached to the -CF₃ group is an electrophilic center. DFT studies on the interaction of furan with metal surfaces have shown that the furan ring can adsorb onto surfaces, with charge transfer playing a key role in the bonding mechanism, a principle that also governs its intermolecular interactions. chemrxiv.org
| Parameter | Value (B3LYP) | Value (M06-2X) | Description |
|---|---|---|---|
| Dipole Moment (μ) | 6.13 Debye | 6.85 Debye | Indicates high molecular polarity due to substituent effects. |
| Polarizability (α) | 71.13 x 10-24 esu | 70.02 x 10-24 esu | Measures the molecule's ability to form an induced dipole. |
| Hyperpolarizability (β) | 10.05 x 10-30 esu | 9.46 x 10-30 esu | Relates to non-linear optical (NLO) properties. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy and localization of these orbitals are critical for predicting how a molecule will react.
For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the furan ring, reflecting its nucleophilic character. The LUMO, in contrast, would likely be concentrated around the electron-withdrawing trifluoromethyl group and the adjacent C5 carbon of the furan ring, indicating the molecule's electrophilic sites.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability and reactivity. pku.edu.cn A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated HOMO-LUMO gap is approximately 5.2 eV, indicating significant stability. nih.gov Similar calculations for this compound would provide a quantitative measure of its kinetic stability. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole nih.gov | -7.35 | -2.15 | 5.20 |
| 5-(trifluoromethyl)pyridine-2-thiol journaleras.com | -6.52 | -2.01 | 4.51 |
Conformational Analysis and Tautomerism Studies
The flexibility of the amino group allows for different rotational conformations. Computational studies can determine the most stable conformation by calculating the potential energy surface as a function of the dihedral angle between the amino group and the furan ring. For 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, calculations have shown a rotational barrier of about 7.65 kcal/mol, indicating that rotation around the C-N bond is hindered due to partial double bond character. nih.gov A similar analysis for this compound would reveal its preferred geometry and the energy required for conformational changes.
Furthermore, 2-aminofurans can theoretically exist in two tautomeric forms: the amino form (this compound) and the imino form (5-(trifluoromethyl)-2(3H)-furanimine). DFT calculations are crucial for determining the relative stability of these tautomers. By calculating the total electronic energies of the optimized geometries for both forms, the thermodynamic preference can be established. Studies on similar systems, like 2-aminopyridine (B139424) and 2-aminothiadiazole, have shown that the amino tautomer is significantly more stable than the imino form. nih.govnih.gov The energy barrier for the tautomerization process can also be calculated, which often confirms that the conversion to the less stable imino form is energetically unfavorable under normal conditions. nih.gov
Reaction Pathway and Transition State Elucidation
Computational chemistry provides powerful tools for mapping the entire energy landscape of a chemical reaction. For the synthesis or subsequent reactions of this compound, DFT can be used to model the reaction pathway, identifying intermediates and, most importantly, the transition state (TS). The TS is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's activation energy and rate.
For example, in the synthesis of related compounds, mechanistic pathways are often proposed. acs.org Computational elucidation involves optimizing the geometries of reactants, products, and all proposed intermediates and transition states. Frequency calculations are then performed to confirm the nature of these stationary points; a stable structure (reactant, intermediate, product) has all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By mapping this pathway, chemists can understand the feasibility of a proposed mechanism and predict how changes in substituents or reaction conditions might alter the outcome.
Influence of Trifluoromethyl Group on Electronic Properties
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the furan ring and the amino group in this compound is profound.
Inductive Effect : Due to the high electronegativity of fluorine, the -CF₃ group strongly pulls electron density away from the furan ring through the sigma bond (C-C). This inductive withdrawal deactivates the ring towards electrophilic substitution compared to unsubstituted furan but also increases the acidity of the N-H protons on the amino group. u-tokyo.ac.jp
Reactivity Modulation : The strong electron-withdrawing nature of the -CF₃ group significantly enhances the electrophilic character of the molecule. nih.gov This can make the furan ring more susceptible to nucleophilic attack than a typical furan.
Lipophilicity and Stability : The -CF₃ group significantly increases the lipophilicity of the molecule, a property that is critical in medicinal chemistry for modulating bioavailability. researchgate.netresearchgate.net The carbon-fluorine bond is exceptionally strong, which imparts high metabolic stability to the -CF₃ moiety. researchgate.net
Binding Interactions : In the context of drug design, replacing a methyl group with a trifluoromethyl group can alter binding energies within protein active sites, often driven by changes in electrostatic and solvation energies. nih.gov
Computational studies on trifluoromethylfuran oligomers have shown that the presence of the -CF₃ group lowers the energy band gap compared to unsubstituted furan, making it more suitable for applications in conducting polymers. wikipedia.org
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are essential for confirming the structure and purity of synthesized this compound. Experimental spectra are often compared with theoretically predicted spectra from computational models to aid in assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and probing the electronic environment of fluorine atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine protons and the two protons on the furan ring. The amine (NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The two furan ring protons are in different chemical environments and are expected to appear as doublets due to coupling to each other. The proton at the C3 position would be adjacent to the amine group, while the proton at the C4 position would be adjacent to the trifluoromethyl group, leading to different electronic shielding and thus different chemical shifts.
¹³C NMR: The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The furan ring carbons will have chemical shifts influenced by the oxygen heteroatom and the electron-donating amine group and the electron-withdrawing trifluoromethyl group. The C2 carbon, bonded to the amine group, and the C5 carbon, bonded to the trifluoromethyl group, are expected to show the most significant shifts.
¹⁹F NMR: ¹⁹F NMR is particularly useful for compounds containing fluorine. nih.gov The spectrum for this compound is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the CF₃ group, as there are no adjacent protons to cause splitting. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group. nih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | |||
| Ring CH (C3-H) | 5.5 - 6.5 | Doublet (d) | Influenced by adjacent NH₂ group. |
| Ring CH (C4-H) | 6.5 - 7.5 | Doublet (d) | Influenced by adjacent CF₃ group. |
| NH₂ | 4.0 - 5.5 | Broad Singlet (br s) | Chemical shift is solvent-dependent. |
| ¹³C | |||
| C2 | 155 - 165 | Singlet | Attached to NH₂. |
| C3 | 95 - 105 | Singlet | |
| C4 | 110 - 120 | Quartet (q) | Coupled to C5-F. |
| C5 | 135 - 145 | Quartet (q) | Attached to CF₃. |
| CF₃ | 120 - 130 | Quartet (q) | ¹JCF coupling. |
| ¹⁹F | |||
| CF₃ | -60 to -70 | Singlet (s) | Relative to CFCl₃ standard. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. nih.gov For this compound, key vibrational bands would arise from the N-H bonds of the amine, the C-F bonds of the trifluoromethyl group, and the furan ring itself.
The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group, typically as two bands in the region of 3300-3500 cm⁻¹. wpmucdn.com Strong, intense absorptions corresponding to the C-F stretching modes of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. Vibrations associated with the furan ring, including C=C stretching and C-O-C stretching, would appear in the 1400-1600 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively. globalresearchonline.netudayton.edu The N-H bending vibration is also expected near 1600 cm⁻¹. wpmucdn.com
Raman spectroscopy would complement the IR data, particularly for the more symmetric vibrations of the furan ring and the C-F bonds.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Characteristic of primary amines. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak | Furan ring protons. |
| N-H Bend (scissoring) | 1590 - 1650 | Medium-Strong | |
| C=C Stretch (furan ring) | 1450 - 1600 | Medium-Strong | Multiple bands possible. |
| C-F Stretch (asymmetric & symmetric) | 1100 - 1300 | Strong | Characteristic of CF₃ group. |
| C-O-C Stretch (furan ring) | 1000 - 1200 | Strong | |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₅H₄F₃NO), the molecular weight is 151.09 g/mol . chiralen.com
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 151. A key fragmentation pathway for trifluoromethyl-substituted heterocycles often involves the loss of the CF₃ radical (mass = 69), which would result in a significant fragment ion at m/z = 82. Other potential fragmentations could include the loss of hydrogen cyanide (HCN, mass = 27) from the amine and furan ring, or the cleavage of the furan ring itself.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Identity | Notes |
| 151 | [C₅H₄F₃NO]⁺ | Molecular Ion (M⁺) | Corresponds to the molecular weight of the compound. |
| 82 | [C₄H₄NO]⁺ | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 124 | [C₄H₃F₃N]⁺ | [M - CHO]⁺ | Loss of formyl radical from ring fragmentation. |
| 123 | [C₅H₃F₃O]⁺ | [M - NH]⁺ | Loss of the imine radical. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, for this compound in the solid state.
Currently, there are no publicly available crystal structures for this compound. However, if a suitable crystal were grown, X-ray diffraction analysis would reveal the planarity of the furan ring and the geometry of the substituent groups. It would also elucidate the packing of the molecules in the crystal lattice, which is often governed by hydrogen bonds involving the amine group's protons and the nitrogen and oxygen lone pairs, as well as potential dipole-dipole interactions from the C-F bonds. Data from related furan derivatives show that the furan ring itself is nearly planar, and the substituents' orientations are clearly defined.
Applications of 5 Trifluoromethyl Furan 2 Amine As a Versatile Synthetic Building Block
Precursor in Organic Synthesis of Complex Molecules
The primary and most established role of 5-(Trifluoromethyl)furan-2-amine is as an intermediate in organic synthesis. It belongs to a class of highly functionalized trifluoromethyl-substituted furan (B31954) amines that are valuable for constructing more complex molecules. Research has demonstrated straightforward strategies for synthesizing these 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives, highlighting their utility as synthetic intermediates for preparing other compounds bearing the trifluoromethyl group. The presence of a reactive amine group on the furan ring allows for a variety of subsequent chemical transformations, such as amide bond formation, alkylation, or participation in condensation reactions to build larger, more complex molecular architectures. mdpi.com
The synthesis of these furan amine precursors is designed to be tolerant of a broad spectrum of functionalities, underscoring their versatility as building blocks for diverse chemical targets. This adaptability makes them valuable starting points for creating novel heterocyclic systems that are otherwise difficult to access.
Role in Agrochemical Research and Development (e.g., novel intermediate synthesis)
While specific agrochemicals derived directly from this compound are not yet documented in commercial literature, the compound represents a logical and promising intermediate for the synthesis of new active ingredients. The trifluoromethyl group is a privileged structural motif in modern agrochemicals, with over 40% of currently marketed fluorine-containing pesticides featuring this group. nih.gov Its inclusion in a molecule can enhance efficacy by increasing metabolic stability, a crucial factor in ensuring the longevity of a pesticide's effect in the field. rsc.org
The agrochemical industry actively develops products containing trifluoromethyl-substituted heterocycles, such as trifluoromethylpyridines, for use as herbicides, insecticides, and fungicides. nih.govresearchoutreach.orgresearchgate.net For instance, the insecticide Flonicamid and the fungicide Fluopicolide are both based on a trifluoromethylpyridine core. researchoutreach.org Given this precedent, this compound serves as a rational building block for creating novel furan-based agrochemicals, leveraging the known benefits of the CF3 group to design next-generation crop protection agents.
Applications in Materials Science Research (e.g., functional monomers, polymers)
In materials science, furan-based compounds are gaining attention as sustainable, bio-based monomers for the creation of advanced polymers. mdpi.comrsc.org Furan amines, in particular, can be used to synthesize polyamides and polyimides, which are classes of high-performance polymers known for their thermal stability and mechanical strength. mdpi.comresearchgate.net
Although the direct polymerization of this compound has not been specifically reported, its structure is highly relevant for this field. The amine functionality provides a reactive handle for polymerization reactions, while the furan ring offers a rigid, aromatic-like backbone. The addition of the trifluoromethyl group could impart unique and desirable properties to the resulting polymer, such as enhanced thermal stability, chemical resistance, and specific optical or dielectric properties. rsc.org Therefore, this compound is a candidate monomer for the research and development of novel, functional polymers with tailored characteristics for specialized applications.
Development of Specialty Chemicals
Specialty chemicals are high-value products manufactured for specific end-uses. This compound, as a unique functionalized molecule, is a building block well-suited for this sector. hymasynthesis.com Its value lies in the combination of the furan ring and the trifluoromethyl group, a pairing that is not widely available in commodity chemicals. This structure can be used to synthesize niche products such as electronic chemicals, specialized dyes, or other performance-oriented materials where the specific electronic and physical properties imparted by the trifluoromethyl-furan scaffold are required.
Ligand Design and Catalyst Development
Nitrogen-containing heterocycles are fundamental components in the design of ligands for transition metal catalysis. The electronic properties and steric profile of the ligand are crucial for controlling the activity and selectivity of the catalyst. The furan-amine structure of this compound provides a bidentate (two-point) binding possibility through the furan's oxygen and the amine's nitrogen atoms.
The presence of the strongly electron-withdrawing trifluoromethyl group significantly modifies the electronic character of the furan ring, which in turn would influence the properties of a metal complex it is part of. nih.govacs.org This modification could lead to novel catalytic activities or selectivities. While specific catalysts derived from this compound are not yet described, it represents a valuable scaffold for exploratory research in catalyst development, particularly for reactions where tuning the electronic properties of the ligand is key to achieving a desired chemical transformation. acs.org
Synthesis of Bioisosteres for Chemical Biology Research
Bioisosterism, the strategy of replacing one part of a biologically active molecule with another to enhance desired properties, is a cornerstone of medicinal chemistry and chemical biology. nih.govresearchgate.net this compound incorporates two key structural motifs that are widely used as bioisosteres.
First, the furan ring is a well-established bioisostere for the benzene (B151609) ring, offering a similar size and shape but with different electronic properties and improved metabolic profiles in some cases. researchgate.netcambridgemedchemconsulting.com Second, the trifluoromethyl group (CF3) is a classic bioisostere for a methyl group (CH3) and other small alkyl groups. researchgate.netrsc.org The CF3 group is significantly more lipophilic and metabolically stable than a methyl group and can alter a molecule's conformation and electronic distribution. nih.govnih.gov This substitution can lead to improved potency and better pharmacokinetic properties. nih.govacs.org
The combination of these two bioisosteric elements in a single, ready-to-use building block makes this compound a powerful tool for chemical biologists looking to systematically modify lead compounds to improve their drug-like properties or to probe interactions within a biological system. researchgate.netnih.gov
Future Prospects and Emerging Methodologies in the Research of 5 Trifluoromethyl Furan 2 Amine
Development of Novel and Efficient Synthetic Routes
The creation of 5-(Trifluoromethyl)furan-2-amine and its derivatives hinges on the development of innovative and efficient synthetic strategies. Traditional methods can be cumbersome, but new approaches are continually emerging. A promising strategy involves the copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones, which allows for the stereoselective synthesis of highly functionalized trifluoromethyl 2H-furans. rsc.orgntu.edu.sg This method is notable for its ability to create a quaternary stereogenic center as a single diastereomer. rsc.orgntu.edu.sg
Another avenue of exploration is the intramolecular cyclization of fluoroenones, which has been shown to produce 3-amino-5-fluoroalkylfurans in excellent yields. unistra.fr This methodology is adaptable to various fluorinated groups and can be stabilized by protecting the amine, thereby broadening its synthetic utility. unistra.fr Furthermore, asymmetric Friedel-Crafts alkylation of 2-furfuryl ketones with β-trifluoromethyl enones represents another sophisticated approach, yielding furan (B31954) derivatives with a stereogenic CF3 group in high yields and excellent enantioselectivity. nih.gov The development of [4+1] cycloaddition reactions, using in-situ generated ortho-quinone methides with isocyanides, also presents a straightforward and efficient route to constructing the 2-aminobenzofuran scaffold under mild conditions, a strategy that could be adapted for furan rings. nih.gov
| Synthetic Strategy | Key Features | Potential Application for Target Compound |
| Copper-Catalyzed Cascade Reaction | Stereoselective, forms quaternary centers. rsc.orgntu.edu.sg | Direct synthesis of chiral derivatives of this compound. |
| Intramolecular Cyclization | Excellent yields, compatible with various fluoroalkyl groups. unistra.fr | Efficient formation of the core furan ring with the trifluoromethyl group at position 5. |
| Asymmetric Friedel-Crafts Alkylation | High enantioselectivity for CF3-containing furans. nih.gov | Introduction of chiral complexity to derivatives. |
| [4+1] Cycloaddition | Mild conditions, efficient scaffold construction. nih.gov | A novel pathway to the aminofuran core structure. |
Exploration of Unprecedented Reactivity Patterns
The unique electronic properties imparted by the trifluoromethyl group, a strong electron-withdrawing moiety, combined with the electron-donating amine group on the furan ring, suggest that this compound could exhibit novel reactivity. The furan ring, while aromatic, is less so than benzene (B151609) and can participate in reactions like Diels-Alder cycloadditions. The push-pull nature of the substituents in the target molecule could lead to unique reactivity in such cycloadditions, as well as in electrophilic and nucleophilic aromatic substitution reactions.
Future research will likely focus on exploring these patterns. For instance, the reactivity of the amine group in derivatization reactions or its directing effect in substitutions on the furan ring warrants investigation. The stability of the furan ring itself, which can be sensitive to acidic conditions, may be enhanced by the CF3 group, opening up new transformation possibilities that are not feasible for other furan derivatives. unistra.fr
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry is a transformative technology for chemical synthesis, offering improved safety, efficiency, and scalability over traditional batch methods. Its application to the synthesis of fluorinated heterocycles is particularly advantageous for handling gaseous reagents and managing exothermic reactions. mit.edursc.org The synthesis of trifluoromethylated compounds, which can involve hazardous reagents or intermediates, is well-suited for the enhanced control offered by flow reactors. researchgate.net
Recent studies have demonstrated the successful continuous-flow synthesis of 2,5-diaryl furans, including trifluoromethyl-substituted analogues, with yields significantly higher than batch processes. nih.govacs.org Integrating the synthesis of this compound into a continuous flow system could streamline its production, allowing for rapid optimization of reaction conditions and safer handling of materials. mit.edu Furthermore, automated synthesis platforms can accelerate the creation of a library of derivatives, enabling high-throughput screening for various applications. nih.gov
| Parameter | Batch Synthesis | Flow Chemistry |
| Safety | Higher risk with hazardous reagents/exotherms. | Enhanced control, smaller reaction volumes improve safety. mit.edu |
| Scalability | Often challenging and non-linear. | Simpler to scale by running the system for longer. |
| Efficiency | Slower reaction optimization, potential for lower yields. | Rapid optimization, improved mixing and heat transfer can increase yields. nih.govacs.org |
| Reproducibility | Can be variable between batches. | Highly consistent and reproducible product quality. |
Computational Design and In Silico Screening for New Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods can predict the properties of novel derivatives before their synthesis, saving significant time and resources. Techniques such as molecular docking can be used to simulate the binding of derivatives to biological targets, like enzymes or receptors, to identify promising candidates for therapeutic applications. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of derivatives and their biological activity. This allows for the rational design of new compounds with enhanced potency. Computational tools can also predict pharmacokinetic profiles (absorption, distribution, metabolism, excretion) and potential toxicity, helping to prioritize which derivatives to synthesize and test experimentally. rsc.org
Sustainable and Biocatalytic Approaches to Furan Amine Synthesis
The shift towards green chemistry is driving the development of more sustainable synthetic methods. Furan-based compounds are particularly attractive as they can be derived from renewable biomass sources. nih.gov Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis.
Enzymes such as amine transaminases (ATAs) are capable of converting furan-based aldehydes into valuable furan amines with high efficiency. nih.govnih.gov Recent research has identified robust transaminases that show high activity and broad substrate specificity for the amination of furanaldehydes. nih.gov Applying these biocatalytic methods to a precursor of this compound could provide a greener and more efficient manufacturing route. This approach often requires milder reaction conditions and can avoid the use of toxic reagents and protective groups. nih.govnih.gov
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
Understanding and optimizing chemical reactions requires precise monitoring of their progress. Advanced spectroscopic techniques now allow for real-time, in-line analysis of reactions as they occur. For the synthesis of this compound, this capability is crucial for maximizing yield, minimizing impurities, and ensuring process safety, especially in a flow chemistry setup.
Techniques such as Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into a flow reactor. nih.gov This provides continuous data on the concentration of reactants, intermediates, and products, allowing for rapid optimization of parameters like temperature, pressure, and residence time. nih.gov Monitoring furan levels is also important due to potential health concerns, and robust analytical methods are essential for quality control. europa.eumerieuxnutrisciences.comeuropa.eu
| Technique | Information Provided | Application in Synthesis |
| Raman Spectroscopy | Vibrational modes, molecular structure, concentration. nih.gov | In-line monitoring of reaction conversion and impurity formation. nih.gov |
| NMR Spectroscopy | Detailed structural information, quantification. | In-line analysis for mechanistic studies and kinetic profiling in flow systems. rsc.org |
| Mass Spectrometry (MS) | Molecular weight, structural fragments. | Rapid identification of products and byproducts. |
| Infrared (IR) Spectroscopy | Functional group analysis. | Tracking the appearance/disappearance of key functional groups during the reaction. |
Q & A
Q. What are the common synthetic routes for preparing 5-(Trifluoromethyl)furan-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, fluorinated furan precursors like 5-(Trifluoromethyl)furan-2-boronic acid (CAS 1308354-99-5) can undergo Suzuki-Miyaura coupling with amine-containing partners . Optimization includes controlling temperature (e.g., 60–80°C for cross-couplings), solvent selection (THF or DMF), and catalyst systems (Pd(PPh₃)₄). Purification via column chromatography or recrystallization improves purity (>98%) .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer: 1H/13C NMR identifies proton environments and CF₃ group integration (δ ~110–120 ppm for CF₃ in 19F NMR). X-ray crystallography (e.g., SHELX programs) resolves bond lengths and angles, confirming the planar furan ring and trifluoromethyl orientation . High-resolution mass spectrometry (HRMS) validates molecular formula (C₅H₅F₃N₂).
Q. What chromatographic techniques are recommended for purifying this compound to achieve high purity levels?
- Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities. Preparative TLC (silica gel, ethyl acetate/hexane) isolates intermediates. Purity verification via UV-Vis (λmax ~286 nm) ensures suitability for biological assays .
Advanced Research Questions
Q. What strategies are employed to analyze the electronic effects of the trifluoromethyl group on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: DFT calculations (e.g., Gaussian 16) model electron-withdrawing effects of CF₃, predicting regioselectivity in Pd-catalyzed couplings. Experimental validation via Hammett plots correlates σₚ values with reaction rates. Substituent effects on furan ring aromaticity are studied using NBO analysis .
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?
- Methodological Answer: Meta-analysis of IC₅₀ data (e.g., NMDA or 5-HT receptor binding assays) identifies confounding variables like solvent choice (DMSO vs. saline) or assay pH. Orthogonal validation via SPR (surface plasmon resonance) confirms binding kinetics. Contradictions in anticonvulsant activity (e.g., ED₅₀ variability) are addressed by standardizing in vivo models (e.g., maximal electroshock test in mice) .
Q. What computational approaches are used to predict the binding affinity of this compound derivatives with target proteins?
- Methodological Answer: Molecular docking (AutoDock Vina) screens derivatives against protein targets (e.g., kinases), with force fields (AMBER) accounting for fluorine’s van der Waals interactions. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. Free energy perturbation (FEP) quantifies ΔG binding for lead optimization .
Q. How do researchers design experiments to probe the metabolic stability of this compound in preclinical studies?
- Methodological Answer: In vitro microsomal assays (human liver microsomes, NADPH cofactor) track parent compound depletion via LC-MS/MS. Metabolite identification uses UPLC-QTOF, with isotopic labeling (e.g., ²H/¹³C) to trace hydroxylation or defluorination pathways. CYP450 inhibition assays (fluorometric) guide structural modifications to reduce metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
